Einecs 281-841-2
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory framework listing chemicals marketed in the EU between January 1971 and September 1981. Each entry, such as EINECS 281-841-2, represents a unique chemical substance with defined structural and commercial relevance. For instance, EINECS substances are characterized by physicochemical properties (e.g., solubility, molecular weight) and structural descriptors critical for safety assessments and regulatory compliance .
Properties
CAS No. |
84041-61-2 |
|---|---|
Molecular Formula |
C19H18N2O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzene-1,3,5-tricarboxylic acid;5-methyl-2-phenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H12N2.C9H6O6/c1-8-7-11-10(12-8)9-5-3-2-4-6-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,8H,7H2,1H3,(H,11,12);1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
OPQGDZPAXTVFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=CC=C2.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 281-841-2 involves the reaction between benzene-1,3,5-tricarboxylic acid and 4,5-dihydro-4-methyl-2-phenyl-1H-imidazole in a 1:1 molar ratio . The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Einecs 281-841-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur at the aromatic ring or the imidazole moiety, with common reagents including halogens, nitrating agents, and sulfonating agents. These reactions can lead to the formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Einecs 281-841-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It serves as a precursor for the preparation of polymers, resins, and other advanced materials.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can also be used as a probe to investigate cellular processes and pathways.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Einecs 281-841-2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological outcome. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Similarity
EINECS compounds are often compared using computational tools like Tanimoto similarity indices based on PubChem 2D fingerprints. For example, compounds with ≥70% similarity are classified as analogs, enabling predictive toxicology and read-across assessments . A representative comparison framework is shown below:
Computational Coverage and Predictive Models
Machine learning models like Read-Across Structure Activity Relationships (RASAR) leverage structural analogs to predict properties of unlabeled EINECS compounds. For instance, 1,387 labeled chemicals from REACH Annex VI can cover 33,000 EINECS substances, demonstrating the "network effect" of similarity-based approaches . Figure 7 in illustrates how increasing labeled compounds enhance chemical space coverage, with ERGO reference substances (red) overlapping significantly with EINECS bioavailability-related properties (grey) .
Research Findings and Limitations
- Key Insight : A small subset of labeled compounds (e.g., 1,387) can predict properties for >20× more EINECS substances, optimizing regulatory workflows .
- Limitation : Similarity thresholds (e.g., ≥70%) may exclude structurally unique but toxicologically relevant compounds, necessitating manual review .
- Future Directions : Integration of 3D descriptors and metabolic pathway data could refine similarity models beyond 2D fingerprints .
Q & A
Q. What are the recommended analytical techniques for identifying and characterizing Einecs 281-841-2 in experimental settings?
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic (e.g., NMR, IR) and chromatographic methods (e.g., HPLC, GC-MS). For novel compounds, provide full spectral data and cross-validate results with elemental analysis or X-ray crystallography when possible. Known compounds require literature-cited confirmation methods (e.g., comparison of melting points, retention times) .
Q. How can researchers design a reproducible synthesis protocol for this compound?
Experimental sections must detail reagents, catalysts, solvents, temperatures, and reaction times. Use controlled variables (e.g., inert atmosphere, purity grades) to minimize batch variability. Include step-by-step procedures in the main text for up to five critical syntheses; additional protocols should be placed in supplementary materials. Validate reproducibility through triplicate trials and peer verification .
Q. What are the primary challenges in isolating this compound from complex mixtures, and how can they be addressed?
Challenges include co-elution with impurities or degradation products. Optimize separation using gradient elution in chromatography or fractional crystallization. Pre-treat samples with cleanup techniques (e.g., solid-phase extraction). Document all optimization attempts, including failed methods, to guide future researchers .
Q. Which toxicity assessment frameworks are suitable for preliminary safety evaluations of this compound?
Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as initial screens. Follow OECD guidelines for dose-response studies. For in vivo models, define clear endpoints (e.g., LD50, organ-specific effects) and justify animal models based on biological relevance. Reference established protocols from prior studies on structurally similar compounds .
Q. How should researchers structure a literature review to identify knowledge gaps related to this compound?
Systematically search databases (e.g., PubMed, Web of Science) using Boolean operators (e.g., "this compound AND synthesis"). Organize findings by theme (e.g., synthesis, applications, toxicity) and highlight contradictions (e.g., conflicting catalytic outcomes). Use citation management tools to track sources and avoid redundancy. Prioritize peer-reviewed journals over patents or preprints .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of this compound across studies?
Replicate key studies under standardized conditions (e.g., identical solvent systems, catalyst loadings). Perform sensitivity analyses to identify critical variables (e.g., temperature, humidity). Use advanced statistical tools (e.g., ANOVA for batch effects, multivariate regression) to isolate confounding factors. Publish raw datasets to enable meta-analyses .
Q. How can computational modeling enhance mechanistic studies of this compound in reaction pathways?
Combine DFT calculations (e.g., Gaussian, ORCA) with kinetic experiments to propose reaction intermediates. Validate models using isotopic labeling or in situ spectroscopy (e.g., Raman). Compare computed activation energies with experimental Arrhenius plots. Ensure transparency by sharing input files and computational parameters in supplementary materials .
Q. What methodologies are effective in assessing the long-term stability of this compound under varying environmental conditions?
Design accelerated aging studies with controlled exposure to light, heat, and humidity. Monitor degradation via LC-MS or XRD. Use the P-E/I-C-O framework: Population (compound batches), Exposure (stressors), Comparison (untreated controls), Outcome (degradation products). Apply Weibull or Arrhenius models to predict shelf life .
Q. How can researchers optimize the enantiomeric purity of this compound for pharmaceutical applications?
Screen chiral catalysts (e.g., BINOL-derived ligands) in asymmetric syntheses. Use chiral HPLC or polarimetry to quantify enantiomeric excess (ee). Employ Design of Experiments (DoE) to test combinatorial reaction parameters (e.g., solvent polarity, catalyst loading). Cross-validate results with circular dichroism (CD) spectroscopy .
Q. What statistical approaches are recommended for interpreting conflicting bioactivity data of this compound in cell-based assays?
Apply meta-analysis to aggregate data from multiple studies, adjusting for batch effects and experimental designs. Use Bayesian statistics to quantify uncertainty in dose-response relationships. Perform subgroup analyses to identify cell-line-specific sensitivities. Report effect sizes with confidence intervals rather than binary "significant/non-significant" classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
